Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes at the molecular level . For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific proteins .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Esterification: The carboxylate group is introduced via esterification, typically using ethanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Ethyl 2-(3-methyl-4-aminophenyl)thiazole-4-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: Lacks the methyl group, resulting in different electronic properties and reactivity.
Ethyl 2-(3-methyl-4-chlorophenyl)thiazole-4-carboxylate:
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVKGVRXBYELOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695897 | |
Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-57-9 | |
Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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